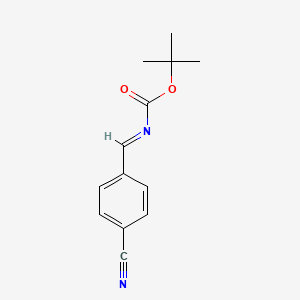

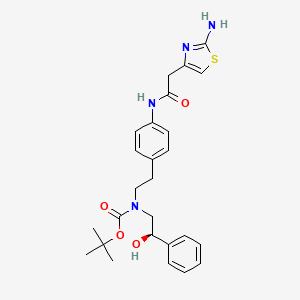

![molecular formula C₁₅H₂₂O₃ B1147108 [(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate CAS No. 76163-96-7](/img/structure/B1147108.png)

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a bicyclic terpene derivative, which are often found in essential oils and have various biological activities . The structure contains a bicyclo[3.1.1]hept-2-ene ring system, which is a common motif in many natural products .

Molecular Structure Analysis

The compound contains a bicyclic ring system, with two methyl groups at the 6-position and a carbonyl group at the 4-position of the bicyclo[3.1.1]hept-2-ene ring . The compound also contains a propanoate ester group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the carbonyl and ester groups could increase the compound’s solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Specific Scientific Field

Pharmaceutical Science and Microbiology

Methods of Application or Experimental Procedures

The synthesis of these compounds was performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .

Results or Outcomes

Despite the presence of quaternary ammonium moiety, both compounds had moderate antimicrobial activity with a MIC of 128 µg/mL on S. aureus and 512 µg/mL on E. coli . The antifungal activity was low on Candida isolates, while also comparable with conventional antimycotic (Fluconazole) on filamentous fungi .

Synthesis of New Compounds

Specific Scientific Field

Methods of Application or Experimental Procedures

The syntheses of these compounds were performed using lauric and myristic acids . The compounds obtained were characterized using 1H-, 13C-NMR and 2D 1H- 1H COSY, 1H- 13C HSQC NMR, IR, and high-resolution mass spectrometry .

Results or Outcomes

Both compounds exhibited bactericidal activity on S. aureus comparable to that of a reference drug (miramistin) . Compound 10, with lauric acid fragment, had a 16-fold higher activity on P. aeruginosa compared to compound 11, which in turn contains myristic acid fragment (with minimum inhibitory concentrations of 32 and 512 μg/mL, respectively) .

Mass Spectrometry and Gas Chromatography

Specific Scientific Field

Methods of Application or Experimental Procedures

The compound was analyzed using electron ionization mass spectrometry and gas chromatography . The spectrum was obtained and the compound was identified based on its mass-to-charge ratio .

Results or Outcomes

The analysis provided a detailed spectrum that can be used for the identification and quantification of the compound .

Antifungal and Antibacterial Agents

Specific Scientific Field

Pharmaceutical Science and Microbiology

Methods of Application or Experimental Procedures

The synthesis of these compounds was performed from (-)-cis-myrtanic and (-)-myrtenic acids . The compounds obtained were characterized using 1H- and 13C-NMR, IR, and high-resolution mass spectrometry .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-11H,7-8H2,1-5H3/t10-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJIUSKQTOGHXSZ-QWRGUYRKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC1C(=O)C=C2COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2C[C@H]1C(=O)C=C2COC(=O)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

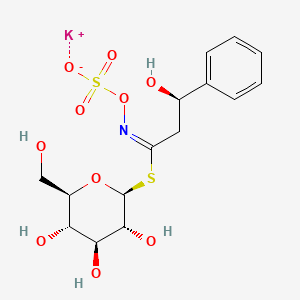

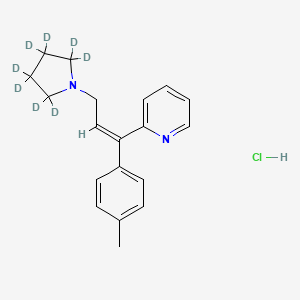

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

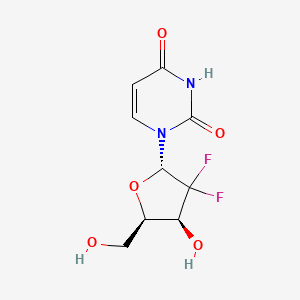

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)